2-(1H-1,2,3-triazol-4-yl)acetamide
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Overview
Description
2-(1H-1,2,3-triazol-4-yl)acetamide is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)acetamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst. For this compound, the starting materials are usually an azidoacetamide and a terminal alkyne .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and minimize by-products. Continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1H-1,2,3-triazol-4-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with anticancer, antifungal, and antibacterial properties.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Agriculture: It is used in the development of agrochemicals for pest control.
Materials Science: The compound is utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)acetamide involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a fused benzene ring.
Tetrazole: A related compound with four nitrogen atoms in the ring.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo “click chemistry” reactions efficiently makes it a valuable tool in synthetic chemistry and drug development .
Properties
CAS No. |
947723-96-8 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.